Cas no 84627-32-7 (N-(3-aminopropyl)hydroxylamine dihydrochloride)
N-(3-aminopropyl)hydroxylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(3-aminopropyl)hydroxylamine dihydrochloride
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N-(3-aminopropyl)hydroxylamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406128-5mg |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B406128-10mg |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B406128-50mg |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-174674-1g |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 95% | 1g |
$986.0 | 2023-09-20 | |
| Enamine | EN300-174674-5g |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 95% | 5g |
$2858.0 | 2023-09-20 | |
| Enamine | EN300-174674-10g |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 95% | 10g |
$4236.0 | 2023-09-20 | |
| Enamine | EN300-174674-0.05g |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 95% | 0.05g |
$229.0 | 2023-09-20 | |
| Enamine | EN300-174674-0.1g |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 95% | 0.1g |
$342.0 | 2023-09-20 | |
| Enamine | EN300-174674-0.25g |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 95% | 0.25g |
$487.0 | 2023-09-20 | |
| Enamine | EN300-174674-0.5g |
N-(3-aminopropyl)hydroxylamine dihydrochloride |
84627-32-7 | 95% | 0.5g |
$768.0 | 2023-09-20 |
N-(3-aminopropyl)hydroxylamine dihydrochloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on N-(3-aminopropyl)hydroxylamine dihydrochloride
Research Briefing on N-(3-aminopropyl)hydroxylamine dihydrochloride (CAS: 84627-32-7) in Chemical Biology and Pharmaceutical Applications
N-(3-aminopropyl)hydroxylamine dihydrochloride (CAS: 84627-32-7) is a versatile chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its hydroxylamine and aminopropyl functional groups, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors, prodrugs, and chelating agents. The unique chemical properties of N-(3-aminopropyl)hydroxylamine dihydrochloride make it an invaluable tool for researchers aiming to explore novel therapeutic pathways.
One of the most notable applications of N-(3-aminopropyl)hydroxylamine dihydrochloride is its role in the synthesis of hydroxamic acids, which are known for their ability to inhibit metalloenzymes such as histone deacetylases (HDACs). HDAC inhibitors have emerged as promising candidates for cancer therapy, and the use of this compound in their synthesis has been extensively documented. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of N-(3-aminopropyl)hydroxylamine dihydrochloride exhibited potent inhibitory activity against HDACs, with improved pharmacokinetic profiles compared to existing inhibitors. These findings underscore the compound's potential in the development of next-generation anticancer agents.
In addition to its applications in oncology, N-(3-aminopropyl)hydroxylamine dihydrochloride has been investigated for its utility in neurodegenerative disease research. A study conducted by Smith et al. (2022) revealed that the compound could be used to synthesize novel chelating agents capable of targeting metal ions implicated in Alzheimer's disease. The researchers reported that these chelators effectively reduced oxidative stress and amyloid-beta aggregation in neuronal cell models, suggesting a potential therapeutic avenue for neurodegenerative disorders. This research highlights the compound's versatility and its ability to address complex biological challenges.
Another area of interest is the use of N-(3-aminopropyl)hydroxylamine dihydrochloride in prodrug design. Prodrugs are inactive compounds that undergo enzymatic or chemical transformation in vivo to release active drug molecules. A recent study in the European Journal of Pharmaceutical Sciences (2023) explored the incorporation of this compound into prodrug formulations to enhance drug delivery and bioavailability. The results indicated that prodrugs derived from N-(3-aminopropyl)hydroxylamine dihydrochloride exhibited improved stability and controlled release profiles, making them suitable candidates for oral and transdermal drug delivery systems.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of N-(3-aminopropyl)hydroxylamine dihydrochloride. A review published in Organic Process Research & Development (2023) discussed the optimization of synthetic routes to improve yield and purity. The authors emphasized the need for scalable and cost-effective methods to meet the growing demand for this compound in pharmaceutical research. Advances in green chemistry and continuous flow synthesis have shown potential in addressing these challenges, paving the way for broader utilization of N-(3-aminopropyl)hydroxylamine dihydrochloride in industrial settings.
In conclusion, N-(3-aminopropyl)hydroxylamine dihydrochloride (CAS: 84627-32-7) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse applications, ranging from enzyme inhibition to prodrug design, underscore its importance as a multifunctional building block. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential. As the field progresses, the integration of innovative synthetic methodologies will be crucial in overcoming current limitations and unlocking new opportunities for this compound in drug discovery and development.
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